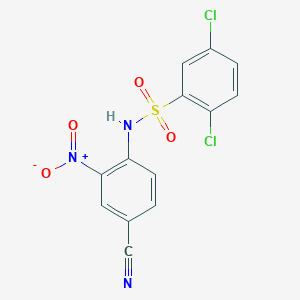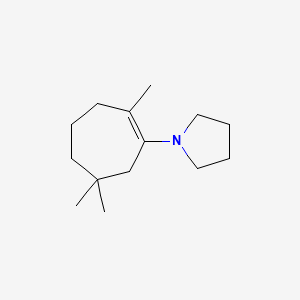
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine is a chemical compound with the molecular formula C8H14ClN5. This compound is part of the pyridazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both hydrazinyl and chloro groups in its structure makes it a versatile intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine typically involves the reaction of 6-chloro-3-hydrazinylpyridazine with butylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-butyl-3-hydrazinylpyridazin-4-amine.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of N-butyl-3-hydrazinylpyridazin-4-amine.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals and dyes due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the biological activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-3-hydrazinylpyridazin-4-amine: Lacks the butyl group, resulting in different reactivity and biological activity.
N-butyl-3-hydrazinylpyridazin-4-amine: Lacks the chloro group, affecting its chemical properties and applications.
N-butyl-6-chloropyridazin-4-amine:
Uniqueness
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine is unique due to the presence of both hydrazinyl and chloro groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
Propiedades
Número CAS |
61261-44-7 |
|---|---|
Fórmula molecular |
C8H14ClN5 |
Peso molecular |
215.68 g/mol |
Nombre IUPAC |
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine |
InChI |
InChI=1S/C8H14ClN5/c1-2-3-4-11-6-5-7(9)13-14-8(6)12-10/h5H,2-4,10H2,1H3,(H,11,13)(H,12,14) |
Clave InChI |
CXYDZSRFHODMDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=CC(=NN=C1NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)




![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)

![1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine](/img/structure/B14598379.png)

![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14598384.png)

![4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one](/img/structure/B14598405.png)
![2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14598410.png)
